molecular formula C9H15NO6 B11750337 N,N-bis(methoxycarbonyl)valine

N,N-bis(methoxycarbonyl)valine

Cat. No.: B11750337
M. Wt: 233.22 g/mol
InChI Key: VVPDGGOGQXQSMA-LURJTMIESA-N
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Description

(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid typically involves the protection of amino groups using bis(methoxycarbonyl) reagents. One common method involves the use of Boc (tert-butoxycarbonyl) protection, followed by esterification and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H15NO6/c1-5(2)6(7(11)12)10(8(13)15-3)9(14)16-4/h5-6H,1-4H3,(H,11,12)/t6-/m0/s1

InChI Key

VVPDGGOGQXQSMA-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)C(C(=O)O)N(C(=O)OC)C(=O)OC

Origin of Product

United States

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